molecular formula C10H12ClIN2O2 B13509579 Tert-butyl 5-chloro-4-iodopyridin-2-ylcarbamate

Tert-butyl 5-chloro-4-iodopyridin-2-ylcarbamate

Cat. No.: B13509579
M. Wt: 354.57 g/mol
InChI Key: JZOJQNHWOVOQIH-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H12ClIN2O2 It is a derivative of pyridine, featuring both chloro and iodo substituents on the pyridine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate typically involves the reaction of 5-chloro-4-iodopyridine with tert-butyl carbamate. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. The process involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes precise control of temperature, solvent, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

tert-Butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate depends on its specific application. In biological systems, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12ClIN2O2

Molecular Weight

354.57 g/mol

IUPAC Name

tert-butyl N-(5-chloro-4-iodopyridin-2-yl)carbamate

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

JZOJQNHWOVOQIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)I)Cl

Origin of Product

United States

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